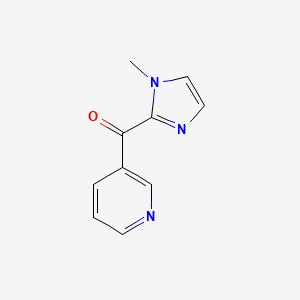

3-(1-methyl-1H-imidazole-2-carbonyl)pyridine

Description

Historical Context and Initial Academic Discoveries of the Chemical Compound

The historical journey of the imidazole-pyridine scaffold is intertwined with the development of synthetic methodologies for heterocyclic compounds. A foundational moment in the synthesis of imidazo[1,2-a]pyridines, a class of fused imidazole (B134444) and pyridine (B92270) rings, was the work of Aleksei Chichibabin in 1925. bio-conferences.org The Tschitschibabin synthesis, which involves the reaction of 2-aminopyridine (B139424) with α-haloketones, provided a foundational method for accessing this important heterocyclic system. bio-conferences.org While this method did not directly produce 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine, it laid the groundwork for the synthesis of a vast array of related structures.

Over the decades, numerous advancements in synthetic organic chemistry have enabled more efficient and diverse routes to imidazole-pyridine derivatives. organic-chemistry.orgmdpi.com These methods often focus on constructing the fused ring system or introducing various substituents to modulate the compound's properties. The synthesis of molecules with a carbonyl linker, connecting the two heterocyclic rings, has been a more recent focus, driven by the desire to create compounds with specific spatial orientations and electronic properties for targeted biological activity.

Rationale for Research Focus on the Imidazole-Pyridine Carbonyl Scaffold in Contemporary Chemistry

The imidazole-pyridine carbonyl scaffold is a focal point of contemporary chemical research for several compelling reasons:

Structural Versatility and Privileged Nature: The imidazole and pyridine rings are prevalent in numerous biologically active natural products and synthetic drugs. nih.gov Their combination within a single scaffold, particularly when linked by a carbonyl group, offers a three-dimensional structure that can interact with a wide range of biological macromolecules, including enzymes and receptors. researchgate.netsemanticscholar.org The carbonyl group itself is a key functional group in many biological molecules, influencing reactivity, polarity, and the ability to form hydrogen bonds. quicktakes.iolibretexts.org

Broad Spectrum of Biological Activities: Compounds based on the imidazopyridine framework have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. nih.govsemanticscholar.orgnih.gov This wide range of activities suggests that the scaffold can be tailored to address various therapeutic needs.

Medicinal Chemistry Applications: The scaffold serves as a versatile template for drug design. Researchers can systematically modify the substituents on both the imidazole and pyridine rings, as well as the nature of the linker, to optimize potency, selectivity, and pharmacokinetic properties. nih.govrsc.org This modularity is highly attractive for developing new generations of therapeutic agents.

Overview of Principal Academic Research Areas Pertaining to this compound

While direct academic research on this compound is not extensively documented in publicly available literature, the broader imidazole-pyridine carbonyl scaffold is being actively investigated in several key areas:

Kinase Inhibition: A significant portion of research is dedicated to the development of kinase inhibitors for cancer therapy. nih.govnih.gov Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazole-pyridine scaffold has been successfully employed to design potent and selective inhibitors of various kinases, including receptor tyrosine kinases like PDGFR. nih.govnih.gov

Anticancer Drug Discovery: Beyond kinase inhibition, derivatives of the imidazopyridine scaffold are being explored for their cytotoxic activity against various cancer cell lines. nih.govresearcher.lifenih.gov Research in this area often involves synthesizing libraries of related compounds and evaluating their ability to inhibit cancer cell growth and induce apoptosis. nih.govnih.govresearchgate.net

Antimicrobial and Antifungal Agents: The scaffold has also shown promise in the development of new agents to combat infectious diseases. semanticscholar.orgscirp.orgnih.gov Researchers are investigating the efficacy of these compounds against a range of bacteria and fungi, including drug-resistant strains. nih.gov

Table 1: Cytotoxic Activity of Imidazopyridine Derivatives Data represents findings for various derivatives within the imidazopyridine class and not the specific subject compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7d | MCF-7 (Breast) | 22.6 | nih.govnih.gov |

| 7d | HT-29 (Colon) | 13.4 | nih.govnih.gov |

| Compound 12 | HT-29 (Colon) | 4.15 | researchgate.net |

| Compound 14 | B16F10 (Melanoma) | 21.75 | researchgate.net |

| N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide | MCF-7 (Breast) | 0.082 | researcher.life |

Table 2: Antifungal Activity of Imidazopyridine Derivatives Data represents findings for various derivatives within the imidazopyridine class and not the specific subject compound.

| Compound ID | Fungal Strain | MIC (µmol/L) | Reference |

|---|---|---|---|

| 10a | Candida albicans | < 300 | scirp.org |

| 10b | Candida albicans | 282.17 | scirp.org |

| 10c | Candida albicans | < 300 | scirp.org |

| 10i | Candida albicans | < 300 | scirp.org |

Table 3: Kinase Inhibitory Activity of Imidazopyridine Derivatives Data represents findings for various derivatives within the imidazopyridine class and not the specific subject compound.

| Compound ID | Kinase Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 1 | PDGFRβ (cell assay) | 18 | nih.gov |

| Imatinib (reference) | PDGFR | 300 | nih.gov |

| Compound 9e | PDGFR | 200 | nih.gov |

Properties

IUPAC Name |

(1-methylimidazol-2-yl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-13-6-5-12-10(13)9(14)8-3-2-4-11-7-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGUNIWCUGVKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 3 1 Methyl 1h Imidazole 2 Carbonyl Pyridine

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

A retrosynthetic analysis of 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine suggests several strategic disconnections to identify viable starting materials. The most prominent disconnection is at the carbonyl bridge, separating the molecule into a 1-methyl-1H-imidazole synthon and a pyridine (B92270) synthon. This leads to three primary retrosynthetic pathways:

Pathway A: Acyl Substitution. This approach involves the disconnection of the carbon-carbon bond between the carbonyl carbon and the pyridine ring. This leads to a 1-methyl-1H-imidazole-2-carbonyl derivative (an acyl donor) and a pyridine nucleophile, such as a pyridinyl organometallic reagent.

Pathway B: Cross-Coupling Reactions. Disconnecting the carbon-carbon bond between the carbonyl carbon and the imidazole (B134444) ring suggests a coupling reaction between a 3-pyridinylcarbonyl derivative and a 2-functionalized 1-methyl-1H-imidazole.

Pathway C: Oxidation of a Methylene Bridge. A functional group interconversion approach would involve the oxidation of a methylene-bridged precursor, (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methane, to the desired ketone.

These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Classical and Modern Synthetic Approaches to the Core Structure

The synthesis of this compound can be achieved through a variety of classical and modern organic chemistry reactions. These methods primarily focus on the formation of the key carbon-carbon bond of the carbonyl group that links the imidazole and pyridine rings.

Amide Coupling Strategies for the Carbonyl Formation

While direct amide coupling forms an amide bond rather than a ketone, this strategy can be a crucial step in a multi-step synthesis. For instance, a 1-methyl-1H-imidazole-2-carboxylic acid derivative could be coupled with a pyridine-containing amine, followed by further transformations to yield the ketone. However, more direct methods for ketone formation are generally preferred.

A more direct approach involves the reaction of an organometallic reagent with a nitrile, which upon hydrolysis yields a ketone. For example, a Grignard reagent derived from 3-halopyridine can react with 1-methyl-1H-imidazole-2-carbonitrile. The resulting imine intermediate is then hydrolyzed to afford the target ketone. researchgate.net

| Reactant 1 | Reactant 2 | Product | Key Transformation |

| 3-Pyridinylmagnesium bromide | 1-Methyl-1H-imidazole-2-carbonitrile | This compound | Grignard addition to nitrile followed by hydrolysis researchgate.net |

Functionalization and Derivatization of Pyridine and Imidazole Precursors

The synthesis heavily relies on the appropriate functionalization of the pyridine and imidazole precursors to enable the crucial coupling step.

For the 1-methyl-1H-imidazole moiety, functionalization at the C-2 position is key. This can be achieved through lithiation of 1-methyl-1H-imidazole with a strong base like n-butyllithium, followed by quenching with an appropriate electrophile. researchgate.netresearchgate.net This 2-lithio-1-methylimidazole is a versatile intermediate.

For the pyridine moiety, functionalization at the C-3 position is required. Commercially available 3-halopyridines (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) or 3-cyanopyridine (B1664610) are common starting materials for introducing the necessary functionality for coupling reactions.

The formation of the ketone can be envisioned through several coupling strategies:

Friedel-Crafts Acylation: This classic method involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst. rsc.orgorganic-chemistry.org In this context, 1-methyl-1H-imidazole-2-carbonyl chloride could be reacted with pyridine. However, Friedel-Crafts acylation of pyridine is often challenging due to the electron-deficient nature of the pyridine ring and the propensity for the nitrogen atom to coordinate with the Lewis acid, deactivating the ring. youtube.com Overcoming these challenges may require harsh reaction conditions or specific catalytic systems. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions offer a more versatile and often higher-yielding approach.

Suzuki Coupling: This reaction would involve the coupling of a 1-methyl-1H-imidazole-2-boronic acid or ester with a 3-halopyridine in the presence of a palladium catalyst and a base. Alternatively, a pyridin-3-ylboronic acid could be coupled with a 2-halo-1-methyl-1H-imidazole. ias.ac.innih.gov

Stille Coupling: This method utilizes an organotin reagent. For example, 1-methyl-2-(tributylstannyl)-1H-imidazole could be coupled with a 3-halopyridine acyl chloride derivative in the presence of a palladium catalyst. researchgate.netwikipedia.org

Negishi Coupling: This reaction employs an organozinc reagent. A 2-pyridylzinc reagent can be coupled with a 1-methyl-1H-imidazole-2-carbonyl chloride. wikipedia.orgorgsyn.orgnih.gov The preparation of stable 2-pyridylzinc reagents has been a subject of study to improve the reliability of this method. nih.gov

| Coupling Reaction | Imidazole Precursor | Pyridine Precursor | Catalyst/Reagents |

| Friedel-Crafts Acylation | 1-Methyl-1H-imidazole-2-carbonyl chloride | Pyridine | Lewis Acid (e.g., AlCl₃) nih.gov |

| Suzuki Coupling | 1-Methyl-1H-imidazole-2-boronic acid | 3-Halopyridine | Pd catalyst, base ias.ac.in |

| Stille Coupling | 1-Methyl-2-(tributylstannyl)-1H-imidazole | 3-Acyl halide pyridine | Pd catalyst researchgate.net |

| Negishi Coupling | 2-Zinc-1-methylimidazole | 3-Halopyridine | Pd or Ni catalyst wikipedia.org |

Multi-Component Reactions in the Synthesis of this compound

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step. While a specific MCR for the direct synthesis of this compound is not prominently reported, the synthesis of substituted imidazoles and imidazolines can be achieved through MCRs. mdpi.comnih.govrsc.orgrsc.org For instance, a three-component reaction involving an aldehyde, an amine, and an isocyanide can lead to the formation of an imidazole ring, which could then be further functionalized. A potential, though currently theoretical, MCR could involve a pyridine-derived aldehyde, methylamine, and a suitable isocyanide to construct the core structure.

Investigation of Stereochemical Considerations and Control in the Synthesis of the Chemical Compound

The target molecule, this compound, is achiral and therefore does not present any stereochemical challenges in its synthesis. However, if chiral derivatives were to be synthesized by introducing substituents on either the imidazole or pyridine rings, stereochemical control would become a critical factor.

For example, the introduction of a chiral center on a substituent would necessitate the use of stereoselective synthetic methods. This could involve the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials. researchgate.netrsc.orgacs.orgnih.govmdpi.com Asymmetric synthesis of related chiral sulfinyl compounds and imidazolium (B1220033) salts has been reported, highlighting the potential for stereocontrol in imidazole chemistry. acs.orgnih.gov

Optimization of Reaction Conditions and Yields in Academic Synthetic Procedures

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of this compound, several parameters would need to be considered for each of the potential synthetic routes.

For Friedel-Crafts acylation , optimization would involve screening various Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂), solvents, reaction temperatures, and reaction times. The stoichiometry of the Lewis acid is also a critical parameter, as it can influence the reactivity of the pyridine ring. nih.gov

In palladium-catalyzed cross-coupling reactions , the choice of catalyst, ligand, base, and solvent are all critical for achieving high yields.

| Parameter | Suzuki Coupling | Stille Coupling | Negishi Coupling |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd₂ (dba)₃ | Pd(PPh₃)₄, Ni(acac)₂ |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, XPhos) | Phosphine ligands | Terpyridine, phosphine ligands |

| Base | K₂CO₃, Cs₂CO₃, NaHCO₃ | Not always required | Not required |

| Solvent | Toluene, DMF, Dioxane/Water | Toluene, THF, DMF | THF, DMA |

| Temperature | Room temperature to reflux | Room temperature to reflux | Room temperature to reflux |

The optimization of these parameters is typically carried out through systematic screening of different combinations to identify the conditions that provide the highest yield and purity of the desired product.

Exploration of Sustainable and Green Chemistry Approaches for the Synthesis of this compound

In line with the growing emphasis on environmentally responsible chemical synthesis, several green chemistry principles can be applied to the synthesis of this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. sci-hub.senih.govmonash.edu Each step of the proposed synthetic pathway, from the preparation of the imidazole precursor to the final cross-coupling reaction, could potentially be optimized using microwave heating. This technique can be particularly beneficial for the cross-coupling steps, which can sometimes be sluggish under conventional heating. nih.gov

Use of Greener Solvents:

Traditional cross-coupling reactions often employ volatile and potentially toxic organic solvents. A key aspect of green chemistry is the replacement of these solvents with more environmentally friendly alternatives. For Suzuki-Miyaura and other palladium-catalyzed couplings, the use of water or mixtures of water with biodegradable organic solvents like ethanol (B145695) or isopropanol (B130326) has been successfully demonstrated for the synthesis of related biaryl compounds. digitellinc.comresearchgate.net The development of aqueous protocols for the synthesis of the target molecule would represent a significant green advancement.

Metal-Free Cross-Coupling Reactions:

While palladium catalysis is highly effective, the use of transition metals raises concerns about cost, toxicity, and contamination of the final product, which is particularly important in pharmaceutical applications. Recent research has focused on the development of metal-free cross-coupling reactions. preprints.orgclimateglobalnews.combioengineer.org These methods often utilize hypervalent iodine reagents or proceed via radical-mediated pathways. Exploring such alternatives for the coupling of the imidazole and pyridine moieties could lead to a truly "green" synthesis of this compound.

Catalyst Selection and Optimization:

In the context of metal-catalyzed reactions, green chemistry principles advocate for the use of more abundant and less toxic metals as catalysts. While palladium is the workhorse for many cross-coupling reactions, research into using more earth-abundant metals like nickel or copper is an active area. acs.org Furthermore, the use of highly efficient catalysts at very low loadings (high turnover numbers) and the development of recyclable catalytic systems are key strategies for minimizing the environmental impact of the synthesis.

The following table outlines potential green chemistry modifications for the synthesis of this compound.

| Green Chemistry Approach | Application in Synthesis | Potential Benefits |

| Microwave Irradiation | All reaction steps, especially cross-coupling. | Reduced reaction times, higher yields, cleaner reactions. sci-hub.senih.govmonash.edunih.gov |

| Green Solvents | Cross-coupling and purification steps. | Reduced environmental impact, improved safety. digitellinc.comresearchgate.net |

| Metal-Free Coupling | Final C-C bond formation step. | Avoids toxic and expensive transition metals. preprints.orgclimateglobalnews.combioengineer.org |

| Alternative Catalysts | Cross-coupling reactions. | Use of more abundant and less toxic metals like Ni or Cu. acs.org |

By integrating these sustainable practices, the synthesis of this compound can be achieved in a more efficient, economical, and environmentally responsible manner, aligning with the modern principles of green chemistry.

Chemical Reactivity, Derivatization, and Mechanistic Studies of 3 1 Methyl 1h Imidazole 2 Carbonyl Pyridine

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Moiety

The pyridine ring in 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic characteristic makes the ring less susceptible to electrophilic aromatic substitution compared to benzene. researchgate.netnanobioletters.com Any electrophilic attack would be expected to occur at the C-3 and C-5 positions, which possess a relatively higher electron density. berkeley.edu However, the presence of the deactivating 1-methyl-1H-imidazole-2-carbonyl group at the 3-position further diminishes the ring's reactivity towards electrophiles.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. wikipedia.org The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the nitrogen atom, drives this reactivity. wikipedia.org In the case of this compound, nucleophilic attack would be most favored at the C-2 and C-6 positions. The presence of a good leaving group at these positions would facilitate such reactions.

Reactivity at the Imidazole (B134444) Ring: Substitutions, Additions, and Annulations

The imidazole ring is an electron-rich five-membered heterocycle containing two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. This structure makes the ring amenable to electrophilic substitution. researchgate.net Electrophilic attack on the 1-methyl-1H-imidazole moiety of the title compound is anticipated to occur at the C-4 and C-5 positions, which are activated by the electron-donating nature of the nitrogens. Nitration of 2-methylimidazole, for instance, yields the 5-nitro derivative. wikipedia.org

While less common, nucleophilic attack on the imidazole ring can occur, particularly at the C-2 position, especially if the ring is activated by electron-withdrawing groups or if a good leaving group is present. wikipedia.orgresearchgate.net

Annulation reactions, which involve the formation of a new ring fused to the existing imidazole ring, represent a key strategy for elaborating the core structure. These reactions often proceed through initial functionalization of the imidazole ring followed by intramolecular cyclization. For example, imidazo[1,2-a]pyridines can be synthesized through the condensation of 2-aminopyridine (B139424) with α-halocarbonyl compounds. nanobioletters.com While not a direct reaction of the title compound, this illustrates a common annulation strategy for related structures.

Transformations Involving the Carbonyl Functionality of the Chemical Compound

The carbonyl group in this compound is a key site for a variety of chemical transformations, acting as an electrophilic center.

Reduction: The ketone can be reduced to a secondary alcohol. A common and efficient method for this transformation is the use of sodium borohydride (NaBH₄), often in the presence of cerium(III) chloride (CeCl₃·7H₂O), a combination known as the Luche reduction, which allows for regioselective reduction of ketones in the presence of other reducible functional groups. acs.org

Oxidation: While the carbonyl group itself is in a high oxidation state, oxidative processes can be relevant in the context of the entire molecule, particularly in photochemical reactions. For instance, imidazole-2-carbaldehyde can act as a photosensitizer, leading to the formation of radical species and hydrogen peroxide under UV irradiation. nih.gov

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into an alkene. berkeley.eduwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the use of a phosphorus ylide (Wittig reagent), which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine oxide. berkeley.eduwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the reaction is dependent on the nature of the ylide. organic-chemistry.org

Grignard Reaction: The addition of Grignard reagents (RMgX) to the carbonyl group is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.comlibretexts.orgchemguide.co.uk The nucleophilic alkyl or aryl group of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol upon acidic workup. masterorganicchemistry.comlibretexts.orgchemguide.co.uk

Decarbonylation: A notable reaction of imidazole-2-carbaldehydes is their decarbonylation when heated in ethanol (B145695). researchgate.net This reaction proceeds via nucleophilic attack of the ethanol on the carbonyl carbon, leading to the formation of the corresponding imidazole and ethyl formate. researchgate.net This suggests that the carbonyl group in this compound could potentially be removed under similar conditions.

Mechanistic Investigations of Key Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are limited in the available literature. However, insights can be drawn from studies of related compounds.

Reaction Pathway Elucidation Using Kinetic and Isotopic Studies

Kinetic studies are crucial for understanding reaction mechanisms, including the determination of rate laws and the influence of reaction conditions. For example, kinetic data for the reactions between 2-nitrothiazoles and nucleophiles have been used to support a two-step nucleophilic aromatic substitution mechanism. rsc.org Similar kinetic investigations on the reactions of this compound would provide valuable information about the transition states and intermediates involved.

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction. scripps.edumusechem.comwikipedia.orgchemicalsknowledgehub.com By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium, or ¹²C with ¹³C), the fate of that atom can be followed using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org For instance, deuterium labeling could be employed to study the mechanism of electrophilic or nucleophilic substitution on the pyridine or imidazole rings. Mechanistic studies on the formation of pyrroles and pyridines from labeled glucose have demonstrated the utility of this approach in elucidating complex reaction pathways. researchgate.net

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide compelling evidence for a proposed reaction mechanism. Techniques such as NMR and IR spectroscopy, and in some cases, X-ray crystallography, can be used to identify these transient species. For example, in the Wittig reaction, the oxaphosphetane intermediate has been a subject of extensive mechanistic study. wikipedia.org In enzymatic reactions involving imidazole moieties, carbene intermediates have been proposed and investigated. nih.gov For reactions involving this compound, the identification of intermediates such as Meisenheimer complexes in nucleophilic aromatic substitutions or tetrahedral intermediates in carbonyl addition reactions would be key to understanding their mechanisms.

Strategies for Structural Derivatization and Analogue Synthesis of the Chemical Compound

The synthesis of derivatives and analogues of this compound is essential for exploring its structure-activity relationships in various applications.

One primary strategy involves the modification of the peripheral substituents on the pyridine and imidazole rings. This can be achieved through the electrophilic and nucleophilic substitution reactions discussed previously. For instance, introducing different functional groups onto the pyridine ring can modulate the electronic properties and steric profile of the molecule.

Another approach focuses on transformations of the carbonyl group. As detailed in section 3.3, the ketone can be converted into a secondary alcohol, an alkene, or a tertiary alcohol, providing a range of structurally diverse analogues.

Furthermore, the synthesis of analogues can be achieved by constructing the core heterocyclic framework from different starting materials. The Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a classic method for imidazole synthesis that can be adapted to produce various substituted imidazoles. wikipedia.org Similarly, various synthetic routes to functionalized pyridines are well-established. By employing different substituted precursors in these synthetic sequences, a library of analogues of the target compound can be generated. For example, the synthesis of imidacloprid analogues has been achieved through multi-step reaction sequences involving the construction of the pyridine and imidazole rings with desired substituents. researchgate.net

The table below summarizes some potential derivatization strategies:

| Reaction Type | Target Moiety | Potential Reagents | Expected Product Type |

| Nucleophilic Aromatic Substitution | Pyridine Ring | Amines, Alkoxides, Thiolates | Substituted Pyridine Derivatives |

| Electrophilic Aromatic Substitution | Imidazole Ring | Nitrating agents, Halogens | Substituted Imidazole Derivatives |

| Reduction | Carbonyl Group | NaBH₄/CeCl₃ | Secondary Alcohol |

| Wittig Reaction | Carbonyl Group | Phosphorus Ylides | Alkene |

| Grignard Reaction | Carbonyl Group | Grignard Reagents | Tertiary Alcohol |

| Annulation | Imidazole Ring | Bifunctional Reagents | Fused Heterocyclic Systems |

Coordination Chemistry and Metal Complexation Research of 3 1 Methyl 1h Imidazole 2 Carbonyl Pyridine

Binding Modes and Ligand Behavior of 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine in Coordination Complexes

Based on its structure, this compound possesses two primary nitrogen donor atoms: the pyridine (B92270) nitrogen and the imidazole (B134444) nitrogen. This arrangement suggests the potential for N,N'-bidentate chelation, forming a stable five-membered ring with a metal ion. The carbonyl group could also potentially participate in coordination, leading to more complex binding modes.

N,N'-Bidentate Chelation Studies

While no specific studies on N,N'-bidentate chelation of this compound were found, research on analogous 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands demonstrates their capacity to act as N,N'-bidentate chelators, coordinating to metal centers through the pyridyl and imidazo[1,5-a]pyridine (B1214698) nitrogen atoms. This precedent suggests that N,N'-bidentate chelation would be a probable coordination mode for this compound.

Exploration of Tridentate and Higher Order Coordination Pathways

The carbonyl oxygen in this compound introduces the possibility of tridentate coordination, involving the pyridine nitrogen, imidazole nitrogen, and the carbonyl oxygen. Studies on other imidazole-based tridentate ligands have shown their ability to form stable complexes, sometimes leading to the formation of dimeric structures. Whether this compound exhibits such behavior would depend on the specific metal ion, solvent system, and reaction conditions.

Synthesis and Characterization Methodologies for Metal Complexes of the Chemical Compound

General methodologies for the synthesis of metal complexes with N-heterocyclic ligands typically involve the reaction of the ligand with a metal salt in a suitable solvent. Characterization techniques commonly employed include:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be crucial for determining the structure of the ligand and its complexes in solution.

Infrared (IR) Spectroscopy: Changes in the vibrational frequency of the C=O and C=N bonds upon coordination would provide evidence of metal-ligand bond formation.

UV-Visible (UV-Vis) Spectroscopy: This technique can provide information about the electronic transitions within the complex and can be used to study complex formation.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of coordination complexes, providing precise information on bond lengths, bond angles, and coordination geometry.

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes.

Influence of Metal Centers on Ligand Conformation and Reactivity within Complexes

The nature of the metal center (e.g., its size, charge, and d-electron configuration) would be expected to significantly influence the conformation and reactivity of the coordinated this compound ligand. For instance, the bite angle of the N,N'-chelate ring would be sensitive to the ionic radius of the metal. The Lewis acidity of the metal ion could also affect the electron density distribution within the ligand, potentially influencing its reactivity in subsequent reactions.

Structure-Activity Relationships in Coordination Compounds of this compound (Focus on Binding and Reactivity)

Without experimental data on the binding and reactivity of its coordination compounds, it is not possible to establish any structure-activity relationships for this compound. Such studies would require the synthesis of a series of complexes with different metal ions and ancillary ligands, followed by a systematic evaluation of their properties.

Theoretical Models for Ligand-Metal Interactions in Complexes of the Chemical Compound

Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for modeling and understanding ligand-metal interactions. DFT calculations could be used to:

Predict the preferred coordination modes of the ligand.

Calculate the geometric and electronic structures of its complexes.

Analyze the nature of the metal-ligand bonds.

Simulate spectroscopic properties for comparison with experimental data.

While theoretical studies have been conducted on a variety of metal-imidazole and metal-pyridine complexes, specific computational models for complexes of this compound are not available in the current body of scientific literature.

Applications of 3 1 Methyl 1h Imidazole 2 Carbonyl Pyridine in Chemical Synthesis and Catalysis

The Chemical Compound as a Precursor and Building Block in Advanced Organic Synthesis

The intricate framework of 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine, featuring multiple nitrogen-containing heterocyclic rings, positions it as a valuable precursor and building block in the field of advanced organic synthesis. The presence of both pyridine (B92270) and imidazole (B134444) moieties offers multiple reactive sites for further functionalization, enabling the construction of more complex and elaborate molecular structures.

While specific, extensively documented examples of its direct use in multi-step total synthesis are not widely available in public literature, the constituent parts of the molecule suggest its potential utility. Pyridine and imidazole rings are fundamental components in a vast array of pharmaceuticals and biologically active compounds. Therefore, derivatives of this compound could serve as key intermediates in the synthesis of novel therapeutic agents. For instance, the carbonyl group can be a handle for various chemical transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or participation in condensation reactions. These transformations would allow for the introduction of diverse functional groups and the extension of the molecular scaffold, paving the way for the synthesis of libraries of compounds for drug discovery and materials science applications.

Role of this compound in Catalytic Systems

The nitrogen atoms in both the pyridine and imidazole rings of this compound possess lone pairs of electrons, making them excellent coordinating agents for a variety of metal ions. This property is central to its application in catalysis, where it can act as a ligand to form stable and catalytically active metal complexes.

Homogeneous Catalysis Mediated by its Metal Complexes

In homogeneous catalysis, metal complexes of pyridine and imidazole-containing ligands have demonstrated significant activity in a wide range of chemical transformations. The bidentate or potentially tridentate nature of this compound allows it to form stable chelate complexes with transition metals such as ruthenium, iridium, palladium, and copper. These complexes can act as catalysts in reactions like hydrogenations, cross-coupling reactions, and oxidations.

For example, ruthenium complexes bearing pyridine-imidazole type ligands have been investigated for their catalytic properties. While specific studies on complexes of this compound are not extensively reported, analogous systems provide insights into their potential. The electronic properties of the pyridine and imidazole rings can be tuned by introducing substituents, thereby influencing the catalytic activity and selectivity of the corresponding metal complex. This tunability is a key aspect of ligand design in homogeneous catalysis.

Development and Application in Heterogeneous Catalysis

The principles of using this compound in catalysis can be extended to heterogeneous systems. Immobilizing the compound or its metal complexes onto solid supports such as silica (B1680970), alumina, or polymers can lead to the development of robust and recyclable heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of easy separation and reuse characteristic of heterogeneous catalysts.

One strategy involves the covalent attachment of the ligand to the support material, followed by coordination with a metal ion. Another approach is the synthesis of metal-organic frameworks (MOFs) where the pyridine-imidazole derivative acts as an organic linker. While specific MOFs based on this compound are not yet prominent in the literature, the versatility of pyridyl-imidazole-carboxyl multifunctional ligands in constructing MOFs for applications like CO2 capture suggests a promising avenue for future research.

Ligand Design Principles and Modifications for Enhanced Catalytic Performance

The catalytic performance of metal complexes derived from this compound can be systematically enhanced through strategic ligand design and modification. The electronic and steric properties of the ligand play a crucial role in determining the activity, selectivity, and stability of the catalyst.

Electronic Modifications: The electron-donating or electron-withdrawing nature of substituents on the pyridine or imidazole rings can significantly impact the electron density at the metal center. For instance, introducing electron-donating groups would increase the electron density on the metal, which can be beneficial for certain catalytic cycles, such as oxidative addition steps in cross-coupling reactions. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which might be advantageous for other types of reactions.

Investigation of Stereoselective Catalysis Utilizing Derivatives of the Chemical Compound

The development of chiral derivatives of this compound opens up possibilities for its application in stereoselective catalysis, a critical area in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. By introducing a chiral center into the ligand backbone, it is possible to create an asymmetric coordination environment around the metal center.

When a prochiral substrate coordinates to such a chiral metal complex, the catalyst can direct the reaction to preferentially form one enantiomer over the other. This approach has been successfully applied in various asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions, using other classes of chiral ligands. While specific applications of chiral derivatives of this compound in stereoselective catalysis are yet to be extensively explored, the fundamental principles of asymmetric catalysis suggest that it is a promising area for future research. The synthesis of such chiral derivatives could be achieved by starting from chiral precursors or by resolving a racemic mixture of the ligand.

Applications in Supramolecular Chemistry and Self-Assembly Research

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding (through the imidazole N-H if not methylated, or with other functional groups that could be introduced) and π-π stacking, makes it a compelling building block in supramolecular chemistry and self-assembly research. These interactions can be exploited to construct well-defined, higher-order structures with specific functions.

For instance, the planar aromatic rings of the pyridine and imidazole moieties can engage in π-π stacking interactions, leading to the formation of one-dimensional stacks or more complex three-dimensional networks. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, allowing for the formation of predictable hydrogen-bonding patterns with complementary molecules.

Advanced Spectroscopic and Analytical Research Methodologies for 3 1 Methyl 1h Imidazole 2 Carbonyl Pyridine

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation During Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine, both ¹H and ¹³C NMR are fundamental for confirming its synthesis and structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical synthesis, monitoring the disappearance of starting material signals and the appearance of product signals allows for real-time reaction tracking. For the title compound, the spectrum would exhibit characteristic signals for the protons on the pyridine (B92270) and imidazole (B134444) rings, as well as the N-methyl group. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atoms and the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon is typically observed at a significant downfield shift (around 160-180 ppm) due to its deshielded nature. The aromatic carbons of the pyridine and imidazole rings would appear in the range of 110-150 ppm, while the N-methyl carbon would resonate at a much higher field.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals, which is crucial for confirming the connectivity of the pyridine and imidazole rings through the carbonyl linker. These techniques are particularly valuable in distinguishing between potential isomers that might form during synthesis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~ 4.1 | ~ 35 |

| Imidazole H-4 | ~ 7.2 | ~ 130 |

| Imidazole H-5 | ~ 7.0 | ~ 128 |

| Pyridine H-2 | ~ 9.1 | ~ 153 |

| Pyridine H-4 | ~ 8.2 | ~ 138 |

| Pyridine H-5 | ~ 7.5 | ~ 124 |

| Pyridine H-6 | ~ 8.8 | ~ 150 |

| Carbonyl C=O | - | ~ 180 |

Mass Spectrometry Techniques for Mechanistic Studies and Identification of Reaction Products

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion ([M+H]⁺). This allows for the determination of the elemental formula of this compound (C₁₀H₉N₃O), confirming its successful synthesis and distinguishing it from other potential products with the same nominal mass. The calculated exact mass is a critical piece of data for the characterization of a new compound.

Tandem Mass Spectrometry (MS/MS): To study reaction mechanisms or identify impurities and byproducts, tandem MS is utilized. In this technique, the molecular ion of the target compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the carbonyl group and the pyridine or imidazole ring, leading to identifiable fragment ions. For instance, the loss of the pyridine ring or the carbonyl group would result in specific, predictable mass losses. Analysis of reaction mixtures by techniques like LC-MS allows for the separation of components before mass analysis, aiding in the identification of intermediates and side products.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 188.0770 | [M+H]⁺ (protonated molecular ion) |

| 159.0718 | [M-CO]⁺ (loss of carbonyl group) |

| 110.0562 | [C₅H₄N₂CH₃]⁺ (1-methyl-1H-imidazole-2-yl cation) |

| 105.0425 | [C₆H₄NO]⁺ (3-pyridinylcarbonyl cation) |

| 78.0344 | [C₅H₄N]⁺ (pyridinyl cation) |

Vibrational Spectroscopy (Infrared and Raman) in Probing Functional Group Transformations and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment.

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds and is excellent for identifying key functional groups. In the synthesis of this compound, FT-IR can be used to monitor the reaction by observing the appearance of the strong carbonyl (C=O) stretching band, typically in the region of 1660-1700 cm⁻¹. The C-N stretching vibrations of the imidazole and pyridine rings, as well as the aromatic C-H stretching vibrations above 3000 cm⁻¹, are also characteristic features. Changes in these vibrational frequencies can indicate intermolecular interactions, such as hydrogen bonding, in the solid state.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR, as it is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of both the pyridine and imidazole moieties would be expected to produce strong signals in the Raman spectrum. This technique can provide valuable information about the carbon skeleton of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3000 - 3150 | FT-IR, Raman |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 3000 | FT-IR, Raman |

| Carbonyl (C=O) Stretch | 1660 - 1700 | FT-IR (strong) |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | FT-IR, Raman |

| C-N Stretch | 1300 - 1400 | FT-IR |

X-ray Diffraction Studies for Solid-State Structural Analysis and Coordination Geometry Determination in Research Contexts

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, an XRD study would provide precise bond lengths, bond angles, and torsion angles. This information confirms the molecular connectivity and reveals the conformation of the molecule in the solid state, particularly the dihedral angle between the planes of the pyridine and imidazole rings.

Chromatographic and Separation Techniques for Purification and Purity Assessment of Research Samples

The isolation and purification of a target compound from a reaction mixture are critical steps in chemical synthesis. Chromatographic techniques are the primary methods used for this purpose.

Flash Chromatography: For the initial purification of this compound on a preparative scale, flash column chromatography is commonly employed. The choice of stationary phase (typically silica (B1680970) gel) and mobile phase (a solvent system of varying polarity, such as a hexane/ethyl acetate (B1210297) or dichloromethane/methanol gradient) is optimized to achieve effective separation of the product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the final purification (preparative HPLC) and, more commonly, for assessing the purity of the final research sample. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or trifluoroacetic acid, is typically used. The purity is determined by integrating the peak area of the compound in the chromatogram, with a high-purity sample showing a single major peak. Retention time is a characteristic property of the compound under specific chromatographic conditions.

Table 4: Typical Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase System | Purpose |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative scale purification |

| HPLC (Analytical) | Reversed-Phase (C18) | Water/Acetonitrile with 0.1% Formic Acid | Purity assessment, reaction monitoring |

| LC-MS | Reversed-Phase (C18) | Water/Acetonitrile with 0.1% Formic Acid | Purity assessment and mass confirmation |

Computational and Theoretical Investigations of 3 1 Methyl 1h Imidazole 2 Carbonyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, typically employing Density Functional Theory (DFT), would be the foundational approach to understanding the electronic properties of 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine. These calculations would yield crucial information about the molecule's stability, reactivity, and electronic distribution.

The process would begin with the optimization of the molecule's three-dimensional geometry to find its most stable energetic conformation. From this optimized structure, a variety of electronic properties and reactivity descriptors would be calculated. These would likely include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing insight into how the molecule would interact with other chemical species.

Table 7.1.1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

Note: The values in this table are hypothetical and for illustrative purposes only, as no published data exists for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on the Chemical Compound

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. This computational technique simulates the movement of atoms and molecules, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent.

For a conformational analysis, an MD simulation would reveal the different shapes (conformations) the molecule can adopt at a given temperature. This is particularly important for understanding how the molecule might bind to a biological target or participate in a chemical reaction. The relative orientation of the imidazole (B134444) and pyridine (B92270) rings, connected by the carbonyl linker, would be a key focus of such a study.

To investigate solvent effects, the molecule would be simulated in a box of solvent molecules (e.g., water, ethanol). These simulations would show how the solvent interacts with the compound, including the formation of hydrogen bonds and other non-covalent interactions. The results would help to understand the molecule's solubility and how the solvent might influence its conformational preferences and reactivity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data for Validation of Theoretical Models

Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the accuracy of the computational model. For this compound, this would typically involve:

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule would be calculated to predict its IR spectrum. The positions and intensities of the absorption bands corresponding to specific bond vibrations (e.g., C=O stretch, C-N stretch, aromatic C-H bends) would be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule would be calculated. These theoretical chemical shifts can be directly compared to experimental NMR data to aid in the structural elucidation and assignment of signals.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible range. This would provide information about the molecule's chromophores and its potential color.

Table 7.3.1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | 1685 | Not Available |

| ¹H NMR: Methyl Protons (ppm) | 3.8 | Not Available |

| ¹³C NMR: Carbonyl Carbon (ppm) | 182 | Not Available |

Note: The predicted values in this table are hypothetical examples. Without experimental data for comparison, the accuracy of any theoretical model for this specific compound cannot be validated.

Computational Modeling of Reaction Mechanisms and Transition States Involving the Chemical Compound

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, theoretical calculations could be used to map out the entire reaction pathway. This would involve identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to occur. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which provides insight into the reaction rate. This type of analysis could be applied to understand, for example, the mechanism of its synthesis or its potential metabolic pathways.

Ligand Field Theory and Density Functional Theory (DFT) Studies of Metal Complexes with this compound

Given the presence of nitrogen atoms in both the imidazole and pyridine rings, this compound has the potential to act as a ligand, binding to metal ions to form coordination complexes. Ligand Field Theory (LFT) and Density Functional Theory (DFT) are the primary theoretical frameworks for studying the electronic structure and properties of such metal complexes. wikipedia.org

DFT calculations would be used to determine the geometry of the metal complex, the nature of the metal-ligand bonding, and the distribution of electron density. LFT provides a model for understanding how the d-orbitals of the metal ion are affected by the surrounding ligands. wikipedia.org This splitting of the d-orbitals determines many of the properties of the complex, including its color, magnetic properties, and reactivity.

A theoretical study in this area would investigate how this compound coordinates to different metal ions and how the electronic and structural properties of the resulting complexes vary.

Future Research Trajectories and Unexplored Avenues for 3 1 Methyl 1h Imidazole 2 Carbonyl Pyridine

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Future research should prioritize the development of more efficient and environmentally benign methods for synthesizing 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine. Current synthetic strategies, while effective, may rely on harsh reagents, produce significant waste, or involve multiple complex steps. Green chemistry principles could guide the exploration of alternative pathways, such as those utilizing catalytic systems, flow chemistry, or microwave-assisted synthesis to reduce reaction times, energy consumption, and the use of hazardous solvents. A comparative analysis of existing and novel synthetic routes is crucial for identifying the most sustainable and scalable options for future applications.

Table 1: Comparison of Potential Synthetic Route Improvements

| Parameter | Current Methods (Hypothetical) | Target for Novel Routes |

| Atom Economy | Moderate | High to Excellent |

| Energy Consumption | High (prolonged heating) | Low (e.g., microwave, flow) |

| Solvent Use | Halogenated solvents | Green solvents (e.g., water, ethanol) |

| Number of Steps | Multi-step | One-pot or fewer steps |

| Catalyst | Stoichiometric reagents | Recyclable catalysts |

Exploration of Advanced Catalytic Applications and Sustainable Chemical Processes

The unique structural features of this compound, namely the presence of both a pyridine (B92270) and an imidazole (B134444) ring, suggest its potential as a ligand in catalysis. The nitrogen atoms in both rings can act as coordination sites for a variety of metal centers, potentially leading to catalysts with novel reactivity and selectivity. Future investigations could focus on synthesizing metal complexes of this compound and evaluating their performance in key organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The development of such catalysts could contribute to more sustainable chemical processes by enabling reactions to proceed under milder conditions with higher efficiency.

Integration into Emerging Materials Science and Nanotechnology Research

The aromatic and heterocyclic nature of this compound makes it an intriguing building block for advanced materials. Research could be directed towards its incorporation into metal-organic frameworks (MOFs), coordination polymers, or as a functional component in organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to coordinate with metal ions could be exploited to create materials with interesting magnetic, optical, or porous properties. In nanotechnology, this compound could be functionalized onto nanoparticles to create novel hybrid materials with applications in sensing, drug delivery, or catalysis.

Further Elucidation of Complex Reaction Mechanisms and Pathways

A fundamental understanding of the reaction mechanisms involving this compound is essential for its rational application and the design of new reactions. Detailed mechanistic studies, employing techniques such as in-situ spectroscopy, kinetic analysis, and computational modeling, are needed to unravel the pathways of its formation and subsequent transformations. For instance, understanding the mechanism of its interaction with metal catalysts could provide insights for designing more efficient catalytic systems. Elucidating its photochemical or electrochemical behavior could also open up new avenues for its application in photoredox catalysis or as an electroactive material.

Computational Design and Synthesis of Functional Analogues and Derivatives with Tailored Reactivity

Computational chemistry offers a powerful tool for the rational design of analogues and derivatives of this compound with tailored properties. By systematically modifying the substituents on the pyridine and imidazole rings, it is possible to tune the electronic and steric properties of the molecule. Density functional theory (DFT) calculations can be employed to predict the impact of these modifications on the compound's reactivity, coordination ability, and photophysical properties. This in-silico screening approach can guide synthetic efforts towards the most promising candidates for specific applications, thereby accelerating the discovery of new functional molecules.

Table 2: Proposed Functional Analogues and Their Potential Applications

| Substituent Position | Proposed Modification | Predicted Property Change | Potential Application |

| Pyridine Ring | Electron-withdrawing group (e.g., -NO2) | Increased electrophilicity | Catalyst ligand |

| Pyridine Ring | Electron-donating group (e.g., -OCH3) | Enhanced luminescence | OLED material |

| Imidazole Ring (N-methyl) | Longer alkyl chain | Increased solubility in nonpolar solvents | Organic electronics |

| Imidazole Ring (C4 or C5) | Halogen atom (e.g., -Br) | Site for further functionalization | Complex molecule synthesis |

Q & A

Q. What are the established synthetic routes for 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine, and how can reaction conditions be optimized?

The compound is synthesized via multi-step strategies, often involving catalytic cross-coupling or cycloaddition reactions. For example, photocatalytic [3+2] cycloaddition under blue LED irradiation with Ru(bpy)₃Cl₂ as a catalyst has been employed for analogous imidazole-carbonyl-pyridine hybrids. Optimization includes solvent selection (e.g., THF or DMF), temperature control (20–80°C), and stoichiometric adjustments of precursors like 1-methylimidazole derivatives and pyridine carbonyl intermediates. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .

Q. How is the structural integrity of this compound validated experimentally?

Characterization combines:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., imidazole methyl group at δ ~3.7 ppm; pyridine carbonyl resonance at δ ~165 ppm).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 0.1 ppm error) .

- X-ray crystallography : SHELX software refines crystal structures to determine bond angles, torsional strain, and packing motifs (e.g., C–C bond lengths of ~1.48 Å in the imidazole-pyridine linkage) .

Q. What are the stability considerations for this compound under ambient storage?

The compound is hygroscopic and prone to hydrolysis at the carbonyl group. Stability studies recommend storage in anhydrous conditions (desiccator, Ar atmosphere) at –20°C. Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C, suggesting limited thermal stability during handling .

Advanced Research Questions

Q. How do electronic effects of the 1-methylimidazole moiety influence the compound’s reactivity in coordination chemistry?

Electrochemical studies (cyclic voltammetry) reveal that the imidazole’s electron-donating methyl group increases the ligand’s electron density, lowering oxidation potentials (e.g., E₁/₂ ≈ 0.97 V vs. SCE). This enhances metal-ligand binding in complexes, as seen in Re(I) and Mn(I) coordination compounds, where the ligand stabilizes low oxidation states .

Q. What computational approaches are used to predict the bioactivity of this compound derivatives?

Molecular docking (AutoDock Vina) and density functional theory (DFT) assess binding affinities to targets like kinases or DNA gyrase. Docking scores (e.g., –9.2 kcal/mol for EGFR inhibition) correlate with experimental IC₅₀ values. ADMET predictions (SwissADME) evaluate pharmacokinetic profiles, highlighting moderate blood-brain barrier permeability (LogBB ≈ 0.3) .

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be resolved for this compound?

SHELXD and SHELXL software enable robust phase determination and refinement of twinned crystals. Strategies include:

Q. What methodologies quantify the compound’s interaction with biological membranes?

Surface plasmon resonance (SPR) and fluorescence anisotropy measure binding kinetics to lipid bilayers. For example, SPR-derived association rates (kₐ ≈ 1.2 × 10⁴ M⁻¹s⁻¹) and dissociation constants (Kd ≈ 45 nM) indicate strong membrane affinity. Confocal microscopy with LysoTracker®-like probes visualizes lysosomal localization in live cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.